molecular formula C18H22O5 B049306 Erianin CAS No. 95041-90-0

Erianin

Cat. No. B049306
CAS RN: 95041-90-0
M. Wt: 318.4 g/mol
InChI Key: UXDFUVFNIAJEGM-UHFFFAOYSA-N
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Description

Erianin is a major bisbenzyl compound extracted from Dendrobium chrysotoxum Lindl., an important traditional Chinese herb . It has shown potential therapeutic effects on various cancers, including hepatoma, melanoma, non-small-cell lung carcinoma, myelogenous leukemia, breast cancer, and osteosarcoma .


Synthesis Analysis

A series of novel erianin analogues were designed and synthesized based on the bioisosterism principle by altering the two aromatic rings of erianin, the substituents on the rings, and the linker between them .


Molecular Structure Analysis

The molecular structure of Erianin has been analyzed and predicted using the SwissTargetPrediction online server . Erianin is a low molecular-weight chemical compound that possesses two phenyl rings linked by a 2-carbon bridge with several methoxyl substitutions on the phenyl rings .


Chemical Reactions Analysis

Erianin-loaded photo-responsive dendritic mesoporous silica nanoparticles have been developed to improve its bioavailability and achieve sustained-release effects . The physicochemical properties of these nanoparticles were characterized using multiple techniques .

Scientific Research Applications

Triple-Negative Breast Cancer (TNBC) Treatment

Erianin has shown promise in inhibiting the progression of TNBC by suppressing SRC-mediated cholesterol metabolism . This is significant because TNBC is a highly malignant subtype of breast cancer that lacks effective biotherapeutic targets. Erianin’s ability to inhibit cell proliferation and migration, promote apoptosis, and reduce tumor growth in vivo makes it a potential candidate for TNBC treatment.

Cholesterol Metabolism Interference

The anticancer effect of Erianin in TNBC is partly due to its impact on cholesterol synthesis and uptake . By targeting SRC, Erianin downregulates genes related to cholesterol, which is crucial for cancer cell membrane structure and function, thereby impeding cancer progression.

Antioxidant Activity

Erianin exhibits antioxidant properties, which are beneficial in combating oxidative stress associated with various cancers . Oxidative stress can lead to DNA damage and cancer progression, and antioxidants like Erianin can mitigate these effects.

Broad Anti-Tumor Spectrum

Research has indicated that Erianin has a broad anti-tumor spectrum, showing significant effects against various cancers, including hepatoma, melanoma, non-small-cell lung carcinoma, myelogenous leukemia, breast cancer, and osteosarcoma . This wide-ranging efficacy highlights Erianin’s potential as a versatile anticancer agent.

Molecular Target Prediction

Network pharmacology and molecular docking studies have been used to predict cancer-specific targets for Erianin . Identifying these targets is crucial for understanding the molecular mechanisms of Erianin’s anticancer activity and for the development of targeted therapies.

Drug Development and Structural Modification

To overcome challenges like poor water solubility, researchers have developed in vitro synthesis methods and structural modifications of Erianin . These advancements are essential for improving the drug’s bioavailability and therapeutic efficacy.

In Vivo Metabolism Studies

Understanding the in vivo metabolism of Erianin is vital for its development as a therapeutic drug . These studies help in determining the pharmacokinetics and pharmacodynamics of Erianin, which are critical for dosage and administration guidelines.

Signaling Pathway Exploration

Erianin’s interaction with molecular targets has been mapped to various signaling pathways using databases like KEGG . This exploration helps in identifying the pathways that Erianin may regulate or disturb, providing insights into its mechanism of action.

Future Directions

Erianin has shown broad-spectrum antitumor effects, and its tumor-suppressive effects have been confirmed in the study of various diseases . Future research could focus on exploring more extensive pharmacological effects and mechanisms, clarifying pharmacokinetics, and synthesizing the derivatives of Erianin .

properties

IUPAC Name

2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h7-11,19H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDFUVFNIAJEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=CC(=C(C(=C2)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326751
Record name Erianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Erianin

CAS RN

95041-90-0
Record name Erianin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95041-90-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erianin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary molecular targets of erianin, and how does it interact with them?

A1: Erianin has been shown to interact with multiple molecular targets, including:

  • Pyruvate Carboxylase (PC): Erianin directly binds to and inhibits PC enzymatic activity, disrupting the replenishment of the tricarboxylic acid (TCA) cycle and impacting cancer cell proliferation. []
  • β-catenin: Erianin can bind to β-catenin, inhibiting its nuclear translocation and transcriptional activity, ultimately affecting downstream gene expression related to cell growth. []
  • JNK Signaling Pathway: Erianin activates the c-Jun N-terminal kinase (JNK) signaling pathway, contributing to its antiproliferative and pro-apoptotic effects. [, , ]
  • PI3K/Akt Signaling Pathway: Erianin can both activate and inhibit the PI3K/Akt signaling pathway, depending on the cell type and context, influencing cell survival, apoptosis, and metabolic processes. [, , , ]

Q2: How does erianin induce apoptosis in cancer cells?

A2: Erianin demonstrates pro-apoptotic effects through various mechanisms, including:

  • Mitochondrial Pathway: Erianin can trigger the intrinsic apoptotic pathway by disrupting mitochondrial membrane potential, releasing cytochrome c, and activating caspases. [, ]
  • Death Receptor Pathway: Erianin can also engage the extrinsic apoptotic pathway, upregulating death receptors like DR5 and activating downstream caspases. []
  • Modulation of Bcl-2 Family Proteins: Erianin influences the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards apoptosis. [, , ]

Q3: How does erianin impact cell cycle progression?

A3: Erianin has been shown to induce cell cycle arrest, particularly in the G2/M phase, by:

  • Upregulating cyclin-dependent kinase inhibitors (CDKIs): Erianin increases the expression of CDKIs like p21 and p27, inhibiting the activity of cyclin-CDK complexes required for cell cycle progression. [, ]
  • Downregulating cyclins and CDKs: Erianin suppresses the expression of cyclins (e.g., Cyclin B1) and CDKs (e.g., CDK1), further contributing to G2/M phase arrest. [, ]

Q4: Does erianin affect cancer cell metabolism?

A4: Yes, erianin demonstrates an impact on cancer cell metabolism through:

  • Inhibition of Aerobic Glycolysis: Erianin can suppress aerobic glycolysis, a key metabolic pathway in cancer cells, by downregulating key enzymes like hexokinase 2 (HK2), potentially via the Akt-GSK3β signaling pathway. []
  • Metabolic Reprogramming: By inhibiting PC, erianin disrupts the TCA cycle, forcing metabolic adaptations that hinder cancer cell proliferation. []

Q5: Beyond direct antitumor effects, how else does erianin influence cancer progression?

A5: Erianin exhibits additional anticancer properties, including:

  • Inhibition of Angiogenesis: Erianin can suppress the formation of new blood vessels, limiting tumor growth and metastasis. [, , ]
  • Suppression of Tumor Cell Migration and Invasion: Erianin inhibits the migration and invasion of cancer cells, potentially by interfering with epithelial-to-mesenchymal transition (EMT). [, , ]
  • Modulation of Immune Response: Erianin influences the immune response to cancer, potentially by regulating cytokine production and immune cell activity. [, ]
  • Reversal of Drug Resistance: Erianin shows promise in overcoming drug resistance in cancer cells, potentially by modulating drug efflux pumps like P-gp. []

Q6: What is the molecular formula, weight, and relevant spectroscopic data for erianin?

A6:

    Q7: How stable is erianin under various conditions?

    A7: Erianin exhibits good stability in normal saline and serum. [] Pharmacokinetic studies in rats revealed that erianin's half-life varied depending on the administration route and formulation. [, , ]

    Q8: What strategies are being explored to enhance erianin's solubility and bioavailability?

    A8: Due to its poor water solubility, which can limit its therapeutic application, several approaches are under investigation to improve erianin's bioavailability:

    • Formulation as a Fat Emulsion: Erianin formulated as a fat emulsion has demonstrated improved pharmacokinetic parameters in animal studies. [, ]
    • Development of Erianin Salts: Erianin salts have been synthesized and show enhanced water solubility compared to the parent compound. []

    Q9: What types of in vitro assays have been used to study the anticancer activity of erianin?

    A9: Various in vitro assays have been employed to investigate erianin's anticancer effects:

    • Cell viability and proliferation assays (MTT, CCK-8): These assays assess erianin's cytotoxic effects and its impact on cancer cell growth and proliferation. [, , , , , , , , , , , , , , , , , , , ]
    • Apoptosis assays (Annexin V staining, caspase activity): These assays evaluate erianin's ability to induce programmed cell death in cancer cells. [, , , , , , ]
    • Cell cycle analysis (flow cytometry): This method determines if erianin arrests the cell cycle at specific phases, indicating its interference with cell division. [, , , , , , , ]
    • Migration and invasion assays (wound healing, Transwell): These assays assess erianin's ability to hinder cancer cell motility and invasiveness, critical for metastasis. [, , , , , , , , , ]
    • Angiogenesis assays (tube formation): These assays evaluate erianin's potential to inhibit the formation of new blood vessels, crucial for tumor growth and survival. []

    Q10: What animal models have been used to study erianin's anticancer effects?

    A10: Several animal models have been employed to investigate erianin's in vivo anticancer activity:

    • Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude mice). Erianin treatment is then administered to evaluate its effects on tumor growth, metastasis, and survival. [, , , , , , ]
    • Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same genetic background. This model allows for studying erianin's effects on tumor-immune system interactions. []

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